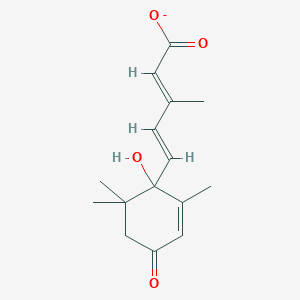
Levonordefrin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levonordefrin is a topical sympathomimetic amine found in local anesthetic products. It is used for nasal decongestion or vasoconstriction during dental procedures . It is also known as Neo-Cobefrin and α-methylnorepinephrine .
Molecular Structure Analysis
Levonordefrin hydrochloride has a molecular formula of C9H14ClNO3 . The average mass is 219.665 Da and the monoisotopic mass is 219.066223 Da .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H14ClNO3, an average mass of 219.665 Da, and a monoisotopic mass of 219.066223 Da . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
1. Sympathomimetic and Antihypertensive Effects
Levonordefrin hydrochloride is recognized for its sympathomimetic and antihypertensive effects. It functions by activating alpha 2-adrenergic receptors in the central nervous system (CNS), which leads to a suppression of sympathetic output from the brain and a consequent decrease in blood pressure. Additionally, it binds to peripheral alpha 2-adrenergic receptors, causing vasoconstriction, which further contributes to its antihypertensive action (Definitions, 2020).
2. Application in Dentistry
This compound is used in dentistry, particularly as a component of local anesthetic preparations. A study conducted at the School of Dentistry, University of Washington, compared different local anesthetic solutions, including one containing levonordefrin, and found it to be an effective component in these solutions (Stibbs & Korn, 1964).
3. Cardiovascular Effects
Research focusing on the cardiovascular actions of levonordefrin, especially when compared to epinephrine and norepinephrine, indicates that it may be less potent than commonly assumed. It shows similar pressor effects to norepinephrine, lacking the β2-adrenoceptor vasodilation seen with epinephrine (Robertson, Taylor, & Gage, 1984). Another study on dogs showed a significant increase in systolic and mean arterial blood pressures following its administration (Simone, Tortamano, Armonia, & Rocha, 1997).
4. Interactions with Beta-adrenergic Blocking Agents
Levonordefrin can interact with nonselective beta-adrenergic blocking agents, potentially leading to significant hypertension and reflex bradycardia. This interaction appears to be dose-related and more pronounced with high doses of vasoconstrictor or inadvertent intravascular injections (Hersh & Giannakopoulos, 2010).
Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Levonordefrin hydrochloride involves the conversion of norepinephrine to Levonordefrin followed by the addition of hydrochloric acid.", "Starting Materials": [ "Norepinephrine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate" ], "Reaction": [ "Norepinephrine is reduced to Levonordefrin using sodium borohydride in methanol.", "The resulting Levonordefrin is extracted using ethyl acetate.", "The Levonordefrin is then treated with sodium hydroxide to form the free base.", "Hydrochloric acid is added to the free base to form Levonordefrin hydrochloride.", "The final product is isolated and purified using standard techniques." ] } | |
CAS No. |
61-96-1 |
Molecular Formula |
C9H14ClNO3 |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m1./s1 |
InChI Key |
YRJLEOWRVNBAOI-AXHNGXNJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N.Cl |
SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
| 10390-18-8 61-96-1 |
|
Pictograms |
Irritant |
Synonyms |
3,4 Dihydroxynorephedrine 3,4-Dihydroxynorephedrine 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,R*)-(+,-)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Hydrochloride, (R*,S*)-(+-)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,R*), (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol Tartrate, (R*,S*), (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,R*)-Isomer 4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol, (R*,S*)-Isomer alpha Methylnoradrenaline alpha Methylnorepinephrine alpha-Methylnoradrenaline alpha-Methylnorepinephrine Cobefrine Corbadrine Hydrochloride, Nordefrin Levonordefrin Methylnorepinephrine Neo Cobefrin Neo-Cobefrin NeoCobefrin Nordefrin Nordefrin Hydrochloride Nordefrin Hydrochloride, (R*,R*)-(+,-)-Isomer Nordefrin Hydrochloride, (R*,S*)-(+,-)-Isomer Nordefrin Tartrate, (R*,R*), (R*,R*) Isomer Nordefrin Tartrate, (R*,S*), (R*,R*) Isomer Nordefrin, (R*,R*)-Isomer Nordefrin, (R*,S*)-Isomer Norephrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



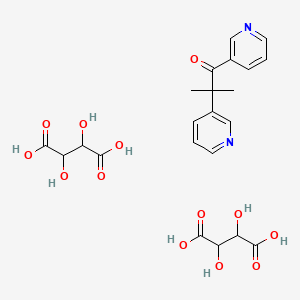
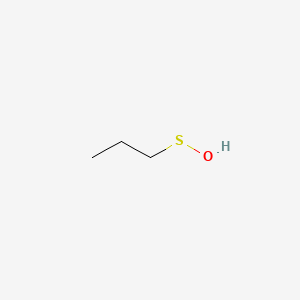

![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)
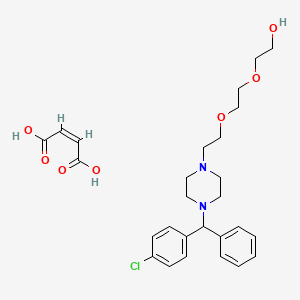
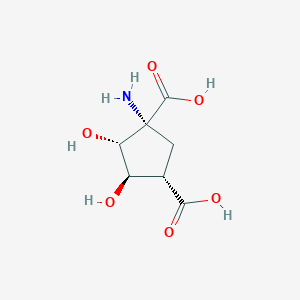
![2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one](/img/structure/B1259094.png)
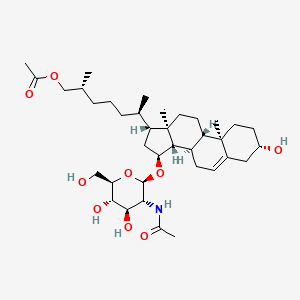
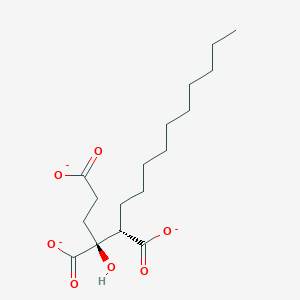
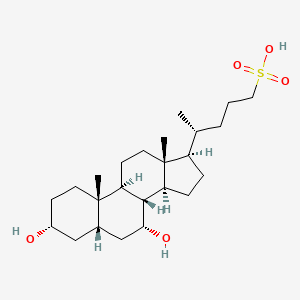
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259101.png)
![methyl (1S,4aR,6S,7S,7aR)-4a,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1259104.png)
